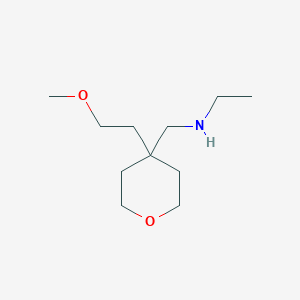
n-((4-(2-Methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine is a complex organic molecule that features a tetrahydropyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine typically involves multiple steps, starting with the formation of the tetrahydropyran ring. One common method involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate methoxyethyl halide reacts with the tetrahydropyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the amine group can produce N-methyl derivatives .
Scientific Research Applications
n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl group may enhance the compound’s ability to cross cell membranes, while the amine group can form hydrogen bonds with target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the methoxyethyl and amine groups.
Methoxyethylamine: Lacks the tetrahydropyran ring but contains the methoxyethyl and amine groups.
N-Methylpyrrolidine: Contains a similar nitrogen-containing ring structure but lacks the methoxyethyl group.
Uniqueness
The uniqueness of n-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine lies in its combination of a tetrahydropyran ring, a methoxyethyl side chain, and an amine group.
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C11H23NO2/c1-3-12-10-11(4-7-13-2)5-8-14-9-6-11/h12H,3-10H2,1-2H3 |
InChI Key |
AQSJJOUITXMDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1(CCOCC1)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-6-azaspiro[3.4]octan-8-amine dihydrochloride](/img/structure/B13477438.png)
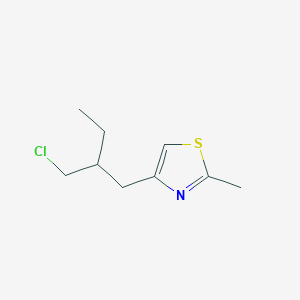
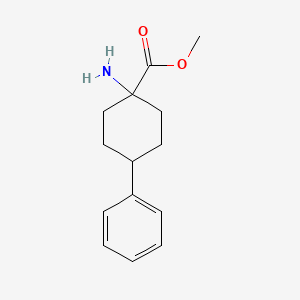
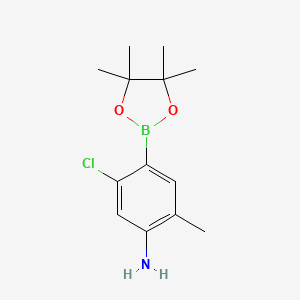
![1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13477463.png)
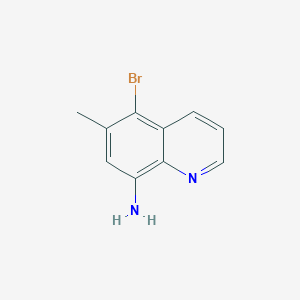
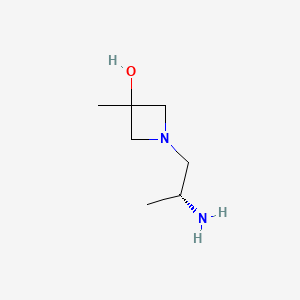
![2-chloro-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]acetamide](/img/structure/B13477470.png)
![3-Fluoro-4-[(pyrrolidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B13477473.png)
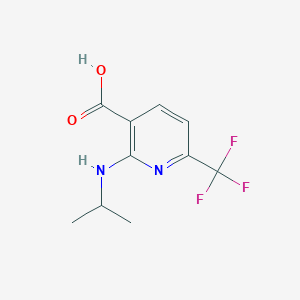
![2-{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13477482.png)
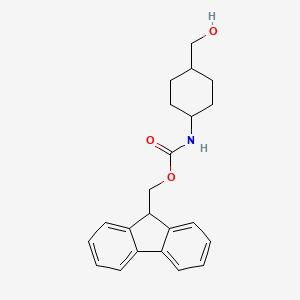
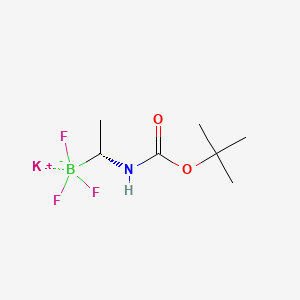
![(3R)-3-(ethylsulfanyl)-3-{[(pyridin-4-yl)methyl]carbamoyl}propanoic acid](/img/structure/B13477508.png)
